molecular formula C28H33N3O6 B1673725 L-371,257 CAS No. 162042-44-6

L-371,257

Cat. No.: B1673725
CAS No.: 162042-44-6
M. Wt: 507.6 g/mol
InChI Key: WDERJSQJYIJOPD-UHFFFAOYSA-N
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Mechanism of Action

L-371,257, also known as 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one, is a compound used in scientific research. It acts as a selective antagonist of the oxytocin receptor .

Target of Action

The primary target of this compound is the oxytocin receptor (OTR) . OTR is a class of G-protein coupled receptors that oxytocin binds to exert its effects. This compound has a high affinity for the oxytocin receptor (Ki=19 nM) and displays over 800-fold selectivity over the related vasopressin receptors .

Mode of Action

This compound acts as a competitive antagonist at the oxytocin receptor . This means it competes with oxytocin for binding to the OTR, preventing oxytocin from exerting its effects when this compound is present .

Biochemical Pathways

The biochemical pathways affected by this compound are those mediated by oxytocin. Oxytocin is known to play a role in various physiological and behavioral processes, including labor induction, milk ejection, and social bonding . By blocking the oxytocin receptor, this compound can inhibit these oxytocin-mediated effects .

Pharmacokinetics

This compound is orally bioavailable . This means it can be administered orally and is absorbed into the bloodstream where it can exert its effects. It is anon-blood-brain barrier penetrant This gives it good peripheral selectivity with few central side effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the oxytocin receptor. For example, it has been shown to antagonize oxytocin-induced contractions in isolated rat uterine tissue . In addition, it has been found to stimulate weight gain in rats when administered systemically .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-371,257 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzoxazinone ring and the attachment of the piperidinyl and methoxybenzoyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L-371,257 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Oxytocin Receptor Antagonism

L-371,257 serves as a critical tool in studying the role of oxytocin in physiological processes. By selectively blocking oxytocin receptors, researchers can investigate the effects of oxytocin signaling in various biological systems.

Case Study: Premature Labor

One of the primary applications of this compound is in the treatment of premature labor. Oxytocin plays a significant role in uterine contractions; thus, antagonizing its receptor can help manage preterm delivery. Studies have indicated that this compound may effectively inhibit contractions induced by oxytocin, providing a pharmacological approach to delaying labor .

Neuroscience Research

This compound has also been utilized in neuroscience to explore the effects of oxytocin on behavior and neurophysiology. Its ability to penetrate peripheral tissues but not the blood-brain barrier makes it particularly useful for studying peripheral effects without central side effects.

Case Study: Stress and Anxiety

Research has shown that oxytocin can influence stress responses and social behaviors. By using this compound, studies can delineate the specific contributions of peripheral versus central oxytocin signaling in anxiety models. For instance, experiments have demonstrated that blocking oxytocin receptors with this compound alters stress-induced behaviors in animal models .

Dermatological Applications

Recent studies have begun to explore the role of oxytocin signaling in hair growth and skin health. This compound has been employed to assess how blocking oxytocin receptors affects hair follicle dynamics.

Case Study: Hair Growth Promotion

In research examining hair follicle growth, this compound was used to investigate the relationship between oxytocin signaling and hair follicle development. The compound was shown to inhibit hair peg-like sprouting in dermal papilla cells when combined with cinnamic acid treatment. This suggests that oxytocin may play a role in promoting hair growth through its receptors .

Pharmacological Characterization

The pharmacological properties of this compound have been characterized extensively through structure-activity relationship studies. These studies have led to the identification of other potential analogs that exhibit similar or improved receptor selectivity.

PropertyValue
Chemical FormulaC28H33N3O6
Molar Mass507.587 g/mol
Ki (Binding Affinity)9.3 nM
Selectivity over Vasopressin>800x

Clinical Implications and Future Directions

The implications of this compound extend into potential clinical applications beyond those currently explored. Future research may focus on:

  • Chronic Pain Management : Investigating whether oxytocin antagonism can alleviate pain conditions influenced by stress or anxiety.
  • Obesity Treatment : Since oxytocin is implicated in energy homeostasis, antagonists like this compound could be explored for weight management therapies.
  • Mental Health Disorders : Understanding how oxytocin influences mood disorders could lead to novel treatments targeting these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-371,257 is unique due to its high selectivity for the oxytocin receptor over vasopressin receptors and its good oral bioavailability. Unlike some other oxytocin antagonists, it does not penetrate the blood-brain barrier, which minimizes central side effects and makes it suitable for peripheral applications .

Biological Activity

L-371,257 is a selective antagonist of the oxytocin receptor (OTR), known for its potent biological activity and therapeutic potential. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Profile

  • Chemical Name : 1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine
  • Molecular Formula : C28_{28}H33_{33}N3_3O6_6
  • Molar Mass : 507.587 g/mol
  • CAS Number : 7473590

This compound exhibits a high affinity for the human oxytocin receptor with a dissociation constant (Ki_i) of 4.6 nM and demonstrates over 800-fold selectivity against vasopressin receptors V1a and V2 . This selectivity is crucial as it minimizes off-target effects associated with vasopressin receptor antagonism.

Antagonistic Effects

This compound effectively antagonizes oxytocin-induced contractions in isolated rat uterine tissues (pA2_2 = 8.44) . In vivo studies show that it decreases the length of projections in U-87MG cells induced by retinoic acid, indicating its role in modulating cellular morphology and behavior .

Cell Proliferation Studies

Research indicates that this compound inhibits cell proliferation in U-87MG cells. A study reported a 38.7% inhibition of cell viability at a concentration of 1 µM after 96 hours of exposure (p < 0.05) . The compound also reduced ERK1/2 phosphorylation, which is essential for cell proliferation signaling pathways .

Study on U-87MG Cells

In a controlled experiment, U-87MG cells treated with this compound exhibited reduced viability and increased apoptosis compared to control groups. Flow cytometry results indicated significant differences in cell survival rates between OXTR knockdown cells and those treated with this compound, further supporting its role as an effective OTR antagonist .

TreatmentCell Viability (%)Apoptotic Cells (%)
Control10010
This compound61.338

Cytotoxicity Studies

This compound was shown to abolish the protective effect of oxytocin against hydrogen peroxide-induced cytotoxicity in U-87MG cells. This suggests that the antagonist can modulate oxidative stress responses mediated by oxytocin signaling .

Pharmacokinetics and Administration

This compound is orally bioavailable but has limited penetration across the blood-brain barrier, making it suitable for peripheral applications with minimal central side effects . Its pharmacokinetic profile supports its potential use in clinical settings for conditions such as premature labor.

Properties

IUPAC Name

1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O6/c1-19(32)29-15-11-22(12-16-29)37-23-7-8-24(26(17-23)35-2)27(33)30-13-9-21(10-14-30)31-25-6-4-3-5-20(25)18-36-28(31)34/h3-8,17,21-22H,9-16,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDERJSQJYIJOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5COC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426072
Record name 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162042-44-6
Record name L 371257
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162042-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-371,257
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98KJ8P9APP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.